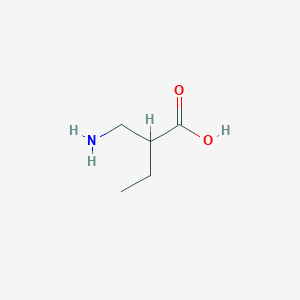

2-(Aminomethyl)butanoic acid

Description

Structural Classification and General Significance within Amino Acid Derivatives

2-(Aminomethyl)butanoic acid is classified as a β-amino acid, specifically a β²-amino acid. researchgate.netresearchgate.net This classification denotes that the amino group is attached to the second carbon (the β-carbon) relative to the carboxyl group. hmdb.cammsl.cz This structural arrangement distinguishes it from α-amino acids, where the amino group is on the α-carbon. The positioning of the amino group in β-amino acids like this compound provides a different spatial arrangement of functional groups, which can lead to unique conformational preferences and biological activities. ethz.ch

The significance of this compound primarily lies in its role as a versatile building block in medicinal chemistry and pharmaceutical development. hilarispublisher.com Its structure is analogous to that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. researchgate.netnih.gov This similarity makes it a valuable scaffold for the synthesis of GABA analogues aimed at treating neurological disorders. numberanalytics.commdpi.com Furthermore, the incorporation of β-amino acids like this one into peptides can create peptidomimetics with enhanced stability against enzymatic degradation, a crucial property for developing new therapeutic agents. acs.orgmdpi.com These derivatives are vital for creating molecules that can interact with biological targets in novel ways. hilarispublisher.com

Table 1: Chemical Properties and Identifiers for (S)-2-(Aminomethyl)butanoic Acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-(aminomethyl)butanoic acid | nih.gov |

| Molecular Formula | C5H11NO2 | nih.gov |

| Molecular Weight | 117.15 g/mol | nih.gov |

| CAS Number | 538368-15-9 | nih.gov |

| Canonical SMILES | CCC@@HC(=O)O | nih.gov |

| InChI Key | HBICVCPHTYGKKD-BYPYZUCNSA-N | nih.gov |

| Synonyms | (S)-2-Aminomethyl butyric acid, (2S)-2-ethyl-beta-alanine | nih.gov |

Historical Context and Initial Research Trajectories of this compound

The initial challenge with using GABA directly as a therapeutic was its inability to cross the blood-brain barrier due to its low lipophilicity. nih.govmdpi.com This limitation spurred an intensive search for GABA analogues that could overcome this obstacle and modulate GABAergic systems in the brain. mdpi.com Early research trajectories for compounds like this compound were therefore heavily influenced by the need for structurally similar but more brain-penetrant molecules. The focus was on synthesizing and testing a variety of substituted GABA analogues to understand their structure-activity relationships at GABA receptors. researchgate.netresearchgate.net The development of methods for the enantioselective synthesis of β-amino acids from the 1990s onwards was a critical step, allowing for more detailed investigation into the specific biological roles of individual stereoisomers. nih.gov

Current Research Landscape and Future Directions for this compound Studies

The contemporary research landscape for this compound and related β-amino acids is vibrant and expanding. A primary focus remains its application as a key intermediate in the synthesis of sophisticated GABA analogues for potential use in treating neurological conditions such as anxiety, epilepsy, and neuropathic pain. mdpi.com Scientists are designing novel molecules that incorporate the this compound backbone to achieve enhanced binding affinity and selectivity for specific GABA receptor subtypes. nih.gov

Another significant area of research is its use in the field of peptidomimetics. acs.org By incorporating β-amino acid residues like this compound, researchers can construct peptides with well-defined secondary structures and increased resistance to proteolytic degradation. acs.orgmdpi.com This is highly advantageous for drug development, as it can lead to therapeutics with improved pharmacokinetic profiles. numberanalytics.com

Future directions for research on this compound are poised to explore several innovative avenues.

Targeted Drug Delivery: There is potential for its use in creating targeted drug delivery systems, where the unique structural properties of its derivatives could be harnessed to direct therapeutics to specific tissues or cells.

Biocatalysis: The use of enzymes in the stereoselective synthesis of chiral amino acids and their derivatives, including structures related to this compound, is a growing field. google.com Future work will likely focus on developing more efficient biocatalytic routes for its production.

Novel Biomaterials: The ability of β-amino acids to form stable, predictable secondary structures makes them attractive candidates for the development of new biomaterials, such as hydrogels and other supramolecular assemblies. tandfonline.com

Conformationally Constrained Analogues: Research continues into creating more rigid analogues, for instance, by incorporating the backbone into cyclic structures, to better understand receptor binding requirements and to design more potent and selective therapeutic agents. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminomethyl Butanoic Acid and Its Analogues

Stereoselective Synthesis of 2-(Aminomethyl)butanoic Acid Enantiomers

The controlled synthesis of individual enantiomers of this compound is crucial for the development of stereochemically defined bioactive molecules. Stereoselective strategies, which favor the formation of one stereoisomer over others, are therefore highly sought after.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric hydrogenation and conjugate addition reactions are broadly applicable to the synthesis of chiral β-amino acids and their derivatives.

For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) is a powerful strategy for establishing the stereocenter. Similarly, the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester can provide access to the desired chiral β-amino acid framework. The success of these methods relies on the design of the catalyst to create a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.

Chiral Auxiliary Approaches for this compound Production

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely used for the synthesis of various chiral amino acids.

A common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. organicchemistrydata.orgbohrium.comuwo.cawikipedia.org In this approach, the carboxylic acid precursor is first converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the diastereoselective alkylation of the enolate, establishing the desired stereocenter. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. For the synthesis of this compound, a suitable strategy would involve the diastereoselective alkylation of an N-acylated chiral auxiliary derived from a glycine (B1666218) equivalent.

Another well-established chiral auxiliary is pseudoephedrine. uwo.ca It can be used to form a chiral amide, which then directs the stereoselective alkylation of the α-carbon. The high diastereoselectivity is achieved due to the formation of a rigid chelated intermediate. Subsequent removal of the pseudoephedrine auxiliary provides the desired α-substituted β-amino acid.

| Chiral Auxiliary Approach | Key Features | Typical Diastereoselectivity |

| Evans Oxazolidinones | Formation of a chiral N-acyl oxazolidinone, diastereoselective enolate alkylation. organicchemistrydata.orgbohrium.com | High (often >95% de) |

| Pseudoephedrine Amides | Formation of a chiral amide, diastereoselective alkylation of the corresponding enolate. uwo.ca | High (often >90% de) |

Biocatalytic Pathways for this compound Formation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of chiral amines and amino acids, ω-transaminases (ω-TAs) are particularly promising enzymes. chemguide.co.uknih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor with high enantioselectivity.

The asymmetric synthesis of this compound can be envisioned through the ω-transaminase-catalyzed amination of a suitable keto-acid precursor, such as 2-formylbutanoic acid or a protected equivalent. The choice of the ω-transaminase is critical, as these enzymes can exhibit either (R)- or (S)-selectivity, allowing for the targeted synthesis of either enantiomer of the final product. The reaction equilibrium can often be shifted towards the product by using a large excess of the amino donor or by removing the ketone byproduct.

Alternatively, kinetic resolution of racemic this compound or its derivatives can be achieved using enzymes like lipases. researchgate.netnih.govnih.gov In a kinetic resolution, one enantiomer of the racemate reacts faster with the enzyme, leaving the other enantiomer unreacted and thus enriched. For example, lipase-catalyzed acylation of the amino group of racemic this compound would preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

| Biocatalytic Method | Enzyme Class | Principle | Potential Application |

| Asymmetric Synthesis | ω-Transaminase | Enantioselective amination of a prochiral keto-acid. chemguide.co.uk | Direct synthesis of (R)- or (S)-2-(aminomethyl)butanoic acid. |

| Kinetic Resolution | Lipase | Enantioselective acylation of the racemic amino acid. researchgate.netnih.gov | Separation of enantiomers from a racemic mixture. |

Derivatization Strategies for Functionalizing this compound

Derivatization of this compound is essential for its use in various applications, including mechanistic studies and the synthesis of more complex molecules. Standard functionalization techniques for amino acids, such as N-protection and esterification, are readily applicable.

The amino group is commonly protected with the tert-butoxycarbonyl (Boc) group by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgwikipedia.orgnih.gov This protection is crucial for subsequent reactions, such as peptide coupling, to prevent unwanted side reactions at the amino group.

The carboxylic acid moiety can be converted to an ester, for example, a methyl or ethyl ester, through Fischer esterification, which involves reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comquora.comyoutube.com Esterification can be useful for modifying the solubility of the compound or for use in subsequent chemical transformations.

Synthesis of Prodrug Precursors of this compound for Mechanistic Studies

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. The design of prodrugs for γ-amino acids like this compound is often aimed at improving their pharmacokinetic properties, such as their ability to cross the blood-brain barrier. Given its structural similarity to γ-aminobutyric acid (GABA), prodrug strategies developed for GABA analogues are highly relevant. organicchemistrydata.orgbohrium.comnih.govnih.govmdpi.commdpi.comnih.govnih.govmdpi.com

One common approach is the formation of a cyclic prodrug, such as a pyrrolidinone derivative. bohrium.com These cyclic structures can mask the polar functional groups of the amino acid, increasing its lipophilicity and facilitating its transport across biological membranes. Once in the target tissue, enzymatic or chemical hydrolysis can release the active this compound.

Another strategy involves the attachment of a promoiety to the amino or carboxyl group to create a carrier-linked prodrug. For example, linking a lipid or a sugar molecule can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound.

Incorporation of this compound into Peptidomimetics and Other Complex Molecules

As a non-proteinogenic γ-amino acid, this compound is a valuable building block for the synthesis of peptidomimetics. acs.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation.

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.govmasterorganicchemistry.comyork.ac.ukharvard.edu In SPPS, the N-protected (e.g., with Fmoc or Boc) this compound is activated and coupled to the free amino group of a growing peptide chain attached to a solid support. The extended backbone of the γ-amino acid can induce unique secondary structures, such as turns and helices, in the resulting peptidomimetic. nih.govnih.gov

The presence of the ethyl group at the C2 position can also provide steric constraints and influence the conformational preferences of the peptide, which can be exploited in the design of potent and selective ligands for biological targets.

Industrial Production and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates the development of cost-effective, efficient, and scalable manufacturing processes. Optimization strategies focus on maximizing yield, minimizing by-products, reducing costs of raw materials, and employing sustainable methodologies. Key approaches include the refinement of classical chemical synthesis routes, the adoption of advanced manufacturing technologies like continuous-flow synthesis, and the exploration of biocatalytic and biosynthetic pathways.

A significant focus in industrial synthesis is the selection of economical starting materials and catalysts that enhance reaction efficiency. One patented method for the preparation of the related compound, 2-aminobutyric acid, utilizes 2-chlorobutyric acid as a raw material, which can lower the cost compared to syntheses starting with 2-bromobutyric acid. google.com This process involves the reaction of 2-chlorobutyric acid with liquid ammonia, using methenamine (B1676377) as a catalyst to improve yield and reduce the formation of by-products such as 2-hydroxybutyric acid. google.com The reaction parameters are carefully controlled to optimize the substitution of the chlorine ion by the amino group. google.com

Table 1: Reaction Parameters for the Synthesis of 2-Aminobutyric Acid

| Parameter | Value | Source |

| Starting Material | 2-chlorobutyric acid | google.com |

| Reagent | Liquid ammonia | google.com |

| Catalyst | Methenamine (Urotropine) | google.com |

| Molar Ratio (Starting Material:Catalyst) | 1 : 0.1 to 1 | google.com |

| Molar Ratio (Starting Material:Ammonia) | 1 : 2 to 5 | google.com |

| Reaction Temperature | 20°C - 90°C | google.com |

| Reaction Time | 2 - 30 hours | google.com |

Process optimization is crucial for enhancing the efficiency of industrial production. Continuous-flow synthesis represents a significant advancement over traditional batch processing for producing intermediates of related compounds. rsc.org This methodology allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, which are critical for large-scale operations. Research into the development of continuous-flow protocols has demonstrated the potential for high conversion rates and yields in key synthetic steps. rsc.org For instance, process development in batch reactions for desulfurization, a common step in synthesizing amino acid analogues, has been systematically studied to optimize catalyst-to-substrate ratios and reaction times. rsc.org

Table 2: Process Development for Desulfurization in Batch Synthesis of 2-Amino-Butanoic Acid

| Entry | Catalyst | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | Source |

| 1 | Raney Nickel | 1 | 1 | >99 | rsc.org |

| 2 | Raney Nickel | 2 | 3 | >99 | rsc.org |

| 3 | Raney Nickel | 7 | 20 | >99 | rsc.org |

Furthermore, advanced statistical methods are employed to optimize reaction conditions systematically. Methodologies such as Response Surface Methodology (RSM) and Box-Behnken design (BBD) have been successfully applied to the optimization of esterification reactions, a related process, using amino acid-functionalized catalysts. doaj.org These studies aim to find the optimal combination of variables like temperature, catalyst amount, and molar ratio of reactants to achieve maximum product yield, with results showing excellent agreement between predicted and experimental values. doaj.org

In addition to chemical synthesis, biosynthetic routes are emerging as a sustainable alternative for producing amino acids. Metabolic engineering of microorganisms like Saccharomyces cerevisiae (baker's yeast) has enabled the production of (S)-2-aminobutyric acid from endogenous L-threonine. researchgate.net This approach involves designing and introducing heterologous biosynthetic pathways into the yeast. researchgate.net Optimization of this biological process includes strategies such as feeding additional precursors (L-threonine) and genetically modifying the host to remove feedback inhibition on key enzymes in the biosynthetic pathway, thereby increasing the final product titer. researchgate.net

Table 3: Biosynthetic Production of (S)-2-Aminobutyric Acid in Engineered S. cerevisiae

| Strain/Condition | Key Enzymes/Modification | Titer (mg/L) | Source |

| Strain 1 | B. subtilis threonine deaminase + mutated E. coli glutamate (B1630785) dehydrogenase | 0.40 | researchgate.net |

| Strain 2 | S. lycopersicum threonine deaminase + 2x mutated E. coli glutamate dehydrogenase | ~0.40 | researchgate.net |

| Strain 2 + Feeding | With additional L-threonine feeding | >1.70 | researchgate.net |

| Strain with HOM3 mod | Removal of feedback inhibition of aspartate kinase HOM3 | >0.49 | researchgate.net |

These multifaceted approaches, spanning optimized chemical processes, continuous manufacturing, and innovative biosynthetic methods, are vital for the large-scale, economical, and sustainable industrial production of this compound and its structural analogues.

Molecular Mechanisms and Biological Interactions of 2 Aminomethyl Butanoic Acid

Receptor Binding Kinetics and Thermodynamics of 2-(Aminomethyl)butanoic Acid Analogs

The intricate dance between a ligand and its receptor is governed by the principles of kinetics and thermodynamics, which dictate the rate of binding and the stability of the resulting complex. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies of its structural analogs, particularly those targeting the GABAergic system. The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (kₒₙ) and a dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₙ) defines the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value signifies a higher binding affinity.

The thermodynamics of this interaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Enthalpy reflects the heat change upon binding, often associated with the formation of non-covalent bonds, while entropy relates to the change in disorder of the system. Agonist and antagonist binding can exhibit distinct thermodynamic signatures. For instance, at certain G-protein coupled receptors, agonist binding has been found to be primarily entropy-driven, while antagonist binding is enthalpy-driven. This "thermodynamic discrimination" provides valuable clues about the conformational changes induced in the receptor upon ligand binding.

Ligand-Receptor Interactions at Putative Molecular Targets for this compound

Given its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), the primary molecular targets for this compound are hypothesized to be GABA receptors, particularly the GABA-B receptor subtype. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. Studies on GABA analogs have shown that structural modifications can significantly influence their binding affinity for GABA receptors. For example, a study on various GABA structural analogues demonstrated their ability to inhibit baclofen-sensitive GABA-B receptor binding.

The interaction of ligands with these receptors involves specific molecular contacts within the binding pocket. For GABA-A receptors, which are also potential targets, the binding site is located at the interface of the α and β subunits. The binding of agonists is thought to induce a conformational change in the receptor, leading to the opening of the ion channel. The precise nature of these interactions, including hydrogen bonding and electrostatic interactions, dictates the ligand's affinity and efficacy.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. While specific SAR studies for this compound derivatives are limited, general principles can be derived from research on related GABA analogs and other butanoic acid derivatives.

For instance, in a series of 2-substituted pyrrolidine-2-yl-acetic acid derivatives, which are also GABA uptake inhibitors, substitutions at the 2-position of the side chain with hydroxy and amino groups were found to modulate activity and selectivity for different GABA transporter proteins (mGAT1 and mGAT4). This suggests that modifications to the side chain of this compound could similarly influence its interaction with target proteins.

Furthermore, a study on β-substituted GABA analogues highlighted the importance of substituents on the GABA backbone for their inhibitory activity on the enzyme GABA aminotransferase (GABA-AT). The electronic properties of substituents were found to be related to their inhibitory activity. In another example, for derivatives of 2-(6-methoxynaphthalen-2-yl)butanoic acid acting as aldo-keto reductase 1C3 inhibitors, the presence of a free carboxylic acid group was found to be essential for optimal inhibition.

| Analog Series | Key Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-Substituted Pyrrolidine-2-yl-acetic Acids | Substitution at the 2-position of the side chain (e.g., with hydroxy, amino groups) | Modulates activity and selectivity for GABA transporters (mGAT1, mGAT4). | |

| β-Substituted GABA Analogs | Substituents on the GABA backbone | Electronic properties of substituents influence inhibitory activity on GABA-AT. | |

| 2-(6-Methoxynaphthalen-2-yl)butanoic Acid Derivatives | Presence of a free carboxylic acid group | Essential for optimal inhibition of aldo-keto reductase 1C3. |

Modulation of Cellular Signaling Pathways by this compound

The biological effects of a compound are often mediated through its influence on intracellular signaling pathways. While direct evidence for this compound is scarce, studies on the structurally related short-chain fatty acid, butyrate (B1204436), provide a strong basis for hypothesizing its potential mechanisms of action. Butyrate is known to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, and is a well-established inhibitor of histone deacetylases (HDACs).

Downstream Effector Systems Influenced by this compound

Based on the actions of butyrate, this compound may influence several downstream effector systems. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Butyrate has been shown to inhibit the activation of Akt, which in turn can lead to the transcriptional activation of FOXO1 and FOXO3, promoting cell cycle arrest. Furthermore, inhibition of Akt can lead to the inactivation of mTOR, a key regulator of protein synthesis.

The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, p38, and JNK pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses. Butyrate has been shown to activate the p38 MAPK pathway, which can contribute to the induction of cellular differentiation.

| Signaling Pathway | Key Downstream Effectors | Potential Cellular Outcome | Reference |

|---|---|---|---|

| PI3K/Akt | FOXO1, FOXO3, mTOR | Cell cycle arrest, inhibition of protein synthesis | |

| MAPK (p38) | - | Cellular differentiation |

Enzyme Inhibition/Activation Profiles of this compound

A significant molecular action of butyrate is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes a more open chromatin state, allowing for the transcription of genes involved in various cellular processes, including cell cycle arrest and differentiation. It is plausible that this compound shares this HDAC inhibitory activity.

Furthermore, as a GABA analog, this compound may interact with enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). As mentioned earlier, β-substituted GABA analogs have been shown to inhibit GABA-AT. Inhibition of GABA-AT would lead to an increase in GABA levels in the brain, enhancing inhibitory neurotransmission.

Neurobiological Research on this compound in Pre-clinical Models

Pre-clinical research using animal models is essential for understanding the in vivo effects of a compound on the nervous system. While specific neurobiological studies on this compound are not widely reported, research on sodium butyrate provides valuable insights into its potential neurotropic effects.

In an animal model of mania, sodium butyrate was shown to reverse and prevent d-amphetamine-related hyperactivity. This effect was associated with the restoration of mitochondrial respiratory-chain complex activity in several brain regions, including the prefrontal cortex, hippocampus, striatum, and amygdala. In other animal models of mood disorders, sodium butyrate has demonstrated effects consistent with a mood stabilizer, reversing both depressive-like and manic-like behaviors. These findings suggest that by modulating neuronal function and mitochondrial activity, butyrate and potentially its analogs like this compound, could have significant effects on mood and behavior.

A preclinical study on a related compound, 2-amino-2-[11C]methyl-butanoic acid, evaluated its potential as a PET probe for tumor imaging. This study, while focused on oncology, demonstrated that the compound is transported through system L amino acid transporters, which are also present in the brain, suggesting a potential mechanism for crossing the blood-brain barrier.

In Vitro Neurotransmitter Uptake and Release Studies with this compound

GABA, the primary inhibitory neurotransmitter in the central nervous system, has its synaptic action terminated by reuptake into presynaptic neurons and surrounding glial cells via GATs. Inhibition of these transporters leads to an increased concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling.

Table 1: Potential Interaction of this compound with GABA Transporters

| Transporter | Potential Effect of this compound | Basis for Hypothesis |

| GABA Transporter 1 (GAT1) | Competitive or non-competitive inhibition | Structural similarity to GABA and other known GAT inhibitors. |

| GABA Transporter 2 (GAT2) | Competitive or non-competitive inhibition | Broad substrate specificity of GAT2 may accommodate this compound. |

| GABA Transporter 3 (GAT3) | Competitive or non-competitive inhibition | Structural similarity to GABA and other known GAT inhibitors. |

| Betaine-GABA Transporter 1 (BGT1) | Competitive or non-competitive inhibition | BGT1 transports both GABA and betaine; structural features of this compound may allow for interaction. |

Further in vitro studies, such as radioligand binding assays and synaptosomal uptake experiments, would be necessary to empirically determine the affinity and efficacy of this compound at these transporters and to elucidate its precise impact on neurotransmitter uptake and release.

Electrophysiological Effects of this compound in Neural Circuits

Direct electrophysiological studies on the effects of this compound on neural circuits have not been identified in the reviewed literature. However, based on its potential role as a modulator of GABAergic neurotransmission, its application to neural circuits would be expected to produce measurable electrophysiological changes.

An enhancement of GABAergic inhibition would likely lead to a hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential. This could manifest as a decrease in the frequency of spontaneous firing, a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs), and an increase in the amplitude of inhibitory postsynaptic potentials (IPSPs).

Table 2: Predicted Electrophysiological Effects of Enhanced GABAergic Transmission by this compound

| Electrophysiological Parameter | Predicted Effect | Rationale |

| Resting Membrane Potential | Hyperpolarization | Increased influx of Cl- ions through GABA-A receptors. |

| Spontaneous Firing Rate | Decrease | Increased inhibitory tone raises the threshold for action potential generation. |

| Excitatory Postsynaptic Potential (EPSP) Amplitude | Decrease | Shunting inhibition due to increased Cl- conductance. |

| Inhibitory Postsynaptic Potential (IPSP) Amplitude | Increase | Direct potentiation of GABAergic synaptic events. |

Techniques such as patch-clamp recording from individual neurons in brain slices or cultured neuronal networks would be required to directly measure these effects and characterize the impact of this compound on synaptic transmission and neuronal excitability.

Role in Amino Acid Metabolism and Biochemical Pathways

The metabolic fate of this compound has not been specifically detailed in the scientific literature. As a β-amino acid, its metabolism may differ from the more common α-amino acids. Generally, amino acid catabolism involves transamination and subsequent conversion of the carbon skeleton into intermediates of central metabolic pathways.

Given its structure, this compound could potentially undergo transamination, where the aminomethyl group is transferred to an α-keto acid, yielding an aldehyde and a new amino acid. The resulting butanoic acid derivative could then enter fatty acid metabolism or other pathways.

Alternatively, it may be a substrate for other enzymes involved in amino acid degradation. The degradation of branched-chain amino acids, for instance, involves a series of enzymatic steps that convert them into acetyl-CoA or succinyl-CoA, which can then enter the citric acid cycle. While this compound is not a standard branched-chain amino acid, its carbon skeleton might be processed by similar enzymatic machinery.

Further investigation using metabolic tracing studies with isotopically labeled this compound would be necessary to delineate its specific metabolic pathway and identify the resulting catabolites.

Analytical and Bioanalytical Methodologies for 2 Aminomethyl Butanoic Acid Quantification and Characterization

Chromatographic Techniques for High-Resolution Analysis of 2-(Aminomethyl)butanoic acid

Chromatographic methods are central to the analysis of this compound, providing the necessary resolution to separate it from complex biological matrices and to distinguish it from its isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino acids like this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Common derivatization strategies for amino acids involve silylation or acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amino and carboxyl groups to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. Acylation, often performed using alkyl chloroformates, is another effective method for preparing amino acids for GC-MS analysis.

The derivatized this compound can then be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrum provides a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its identification and quantification. While specific GC-MS methods for this compound are not extensively documented, the general principles of amino acid analysis by GC-MS are well-established and can be adapted for this purpose.

Table 1: General GC-MS Parameters for Amino Acid Analysis (Adaptable for this compound)

| Parameter | Typical Conditions |

| Derivatization Reagent | BSTFA with 1% TMCS, or Propyl Chloroformate |

| Column | Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split or splitless |

| Temperature Program | Initial oven temperature around 70-100°C, followed by a ramp to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) |

This table presents generalized conditions and would require optimization for the specific analysis of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of amino acids in biological fluids due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds without the need for derivatization. Direct analysis of underivatized amino acids in plasma is possible and offers a significant advantage in terms of reduced sample preparation time and complexity.

For the trace analysis of this compound, a reversed-phase or mixed-mode chromatography approach can be employed. The separation of isomers, which is critical for aminobutyric acids, can be achieved with specialized column chemistries. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an isotopically labeled internal standard.

A direct LC-MS/MS method for the analysis of various amino acids, including isomers of aminobutyric acid, in human plasma has been developed, which can be adapted for this compound. This method utilizes a simple protein precipitation step followed by direct injection into the LC-MS/MS system.

Table 2: Exemplary LC-MS/MS Method Parameters for Direct Amino Acid Analysis in Plasma

| Parameter | Conditions |

| Sample Preparation | Protein precipitation with 30% sulfosalicylic acid. |

| LC Column | Mixed-mode or polar-modified reversed-phase column (e.g., Raptor Polar X). |

| Mobile Phase A | Aqueous buffer with formic acid and ammonium (B1175870) formate. |

| Mobile Phase B | Acetonitrile (B52724)/water with formic acid and ammonium formate. |

| Gradient | Optimized gradient for separation of isomers. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is based on a method for general amino acid analysis and would need specific optimization for this compound, including the determination of specific MRM transitions.

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for understanding its stereospecific biological activities. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the most effective technique for this purpose.

Zwitterionic CSPs, such as CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-), have demonstrated excellent performance in the separation of underivatized amino acids. These columns operate based on a double ion-pairing mechanism with the zwitterionic analyte. The choice between ZWIX(+) and ZWIX(-) can allow for the reversal of the enantiomer elution order, which is a powerful tool for confirming enantiomeric identification and quantifying trace enantiomeric impurities.

A documented method for the chiral separation of a structurally similar compound, 2-(aminomethyl)-3-methylbutanoic acid, utilizes the CHIRALPAK ZWIX(+) column with a mobile phase consisting of a mixture of methanol (B129727) and acetonitrile containing triethylamine (B128534) (TEA) and acetic acid (AcOH) as additives. This suggests that a similar approach would be highly effective for the enantiomeric purity assessment of this compound.

Table 3: Chiral HPLC Conditions for the Separation of a this compound Analog

| Parameter | Conditions |

| Column | CHIRALPAK ZWIX(+) |

| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM TEA and 50 mM AcOH |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV or Mass Spectrometry |

| Elution Order | R < S |

Data from the separation of 2-(aminomethyl)-3-methylbutanoic acid, which is expected to have similar chromatographic behavior.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound. While detailed experimental spectra for this specific compound are not widely published, the principles of these techniques and data from isomeric and analogous compounds can provide valuable insights.

Mass spectrometry, as discussed in the context of GC-MS and LC-MS, provides information on the molecular weight and fragmentation pattern of the molecule. For a compound with the molecular formula C5H11NO2, the nominal mass is 117. The fragmentation in mass spectrometry would likely involve losses of the carboxyl group, the aminomethyl group, and parts of the ethyl side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the ethyl group (a triplet and a quartet), the methine proton at the chiral center, the methylene (B1212753) protons of the aminomethyl group, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule: the methyl and methylene carbons of the ethyl group, the methine carbon at the chiral center, the methylene carbon of the aminomethyl group, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the primary amine, the C=O stretch of the carbonyl group, and C-H stretches of the alkyl chain.

Development of Biosensors for this compound Detection

While specific biosensors for this compound have not been reported, the development of biosensors for its isomer, γ-aminobutyric acid (GABA), provides a strong foundation for future research in this area. Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in response to the analyte.

Enzyme-based biosensors are a common approach for amino acid detection. For GABA, biosensors often utilize a two-enzyme system. GABase catalyzes the conversion of GABA to succinic semialdehyde and glutamate (B1630785), and then glutamate oxidase oxidizes glutamate to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected electrochemically at a platinum electrode.

Table 4: Principles of Enzyme-Based Biosensors for Aminobutyric Acid Isomers

| Component | Function | Example |

| Biorecognition Element | Specific enzyme that reacts with the target analyte. | GABase, Glutamate Oxidase |

| Transducer | Converts the biological reaction into a measurable signal. | Electrochemical (amperometric), Optical, Piezoelectric |

| Signal Generation | Production of an electroactive or optically active species. | Hydrogen peroxide (H₂O₂), NADH |

| Detection Principle | Measurement of current, fluorescence, or mass change. | Amperometric detection of H₂O₂ oxidation. |

This table outlines the general principles that could be adapted for the development of a biosensor for this compound, likely requiring the discovery or engineering of an enzyme with specific activity towards this isomer.

Peptide-based biosensors represent another promising avenue. Short, synthetic peptides can be designed to selectively bind to a target molecule. This binding event can be detected using various transduction methods, such as surface plasmon resonance or electrochemical impedance spectroscopy.

Sample Preparation Strategies for this compound Analysis in Biological Matrices (Pre-clinical)

The analysis of this compound in pre-clinical biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances and enrich the analyte. The choice of sample preparation technique depends on the analytical method being used and the nature of the biological matrix.

For LC-MS/MS analysis, a simple and rapid protein precipitation (PPT) method is often sufficient. This involves adding a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, sulfosalicylic acid) to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

More extensive cleanup may be required to remove other interferences like lipids and salts.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. It can be effective for removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interferences. Different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be used to achieve the desired separation. For an amino acid like this compound, a mixed-mode cation exchange (MCX) sorbent could be effective, as it can retain the basic amino group and allow for the washing away of neutral and acidic interferences.

For GC-MS analysis, the sample must be dried after the initial extraction and before the derivatization step to ensure the reaction proceeds efficiently, as silylation reagents are sensitive to moisture.

Table 5: Common Sample Preparation Techniques for Amino Acid Analysis in Biological Fluids

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Denaturation and removal of proteins using organic solvents or acids. | Simple, fast, and inexpensive. | Non-selective, may result in ion suppression in LC-MS. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte or interferences on a solid sorbent. | High selectivity and concentration factor, can be automated. | More expensive and time-consuming than PPT. |

Pre Clinical Pharmacological and Pharmacokinetic Studies of 2 Aminomethyl Butanoic Acid

In Vitro Pharmacological Characterization of 2-(Aminomethyl)butanoic Acid

There is no specific information available in the search results regarding the in vitro pharmacological characterization of this compound. This includes data on its receptor binding affinity, enzyme inhibition, or its effects on various cell-based assays.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in Animal Models

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models were identified in the search results.

Metabolic Pathways and Metabolite Identification of this compound

Specific metabolic pathways and metabolite identification studies for this compound are not described in the available literature. Research on related compounds, such as α-lipoic acid, shows that butanoic acid structures can undergo β-oxidation and other modifications, but this cannot be directly extrapolated to this compound. natural-necessity.com

Tissue Distribution and Bioavailability of this compound

Data regarding the tissue distribution and bioavailability of this compound in animal models is not available in the provided search results.

Pre-clinical Efficacy Models and Mechanistic Insights for this compound in Animal Systems

No pre-clinical efficacy studies for this compound in animal models of disease were found. Consequently, there is no information on its potential mechanisms of action in in vivo systems.

Computational and Theoretical Investigations of 2 Aminomethyl Butanoic Acid

Molecular Docking and Dynamics Simulations for 2-(Aminomethyl)butanoic Acid Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The process involves sampling various conformations of the ligand within the active site of the protein and ranking them using a scoring function to estimate the binding affinity. This method is instrumental in understanding the molecular basis of a ligand's interaction with its biological target.

For a compound like this compound, which is a structural analog of the neurotransmitter GABA (gamma-aminobutyric acid), relevant protein targets for docking studies would include GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs). Molecular docking simulations would aim to predict how this compound fits into the binding pockets of these receptors. The analysis focuses on key interactions, such as hydrogen bonds and electrostatic interactions, between the amino and carboxylic acid groups of the ligand and the amino acid residues of the receptor.

Molecular dynamics (MD) simulations can further refine the findings from docking. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. This can help assess the stability of the predicted binding pose and calculate binding free energies more accurately.

The results of these simulations can provide valuable information on the compound's potential mechanism of action and its affinity for various targets.

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| GABA-A Receptor | -6.8 | Arg120, Glu155 | Hydrogen Bond, Salt Bridge |

| GABA-B Receptor | -5.9 | Ser246, Tyr250 | Hydrogen Bond |

| GABA Transporter 1 (GAT1) | -7.2 | Tyr60, Ser295 | Hydrogen Bond, Electrostatic |

Quantum Chemical Calculations on the Electronic Structure of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine the three-dimensional geometry, charge distribution, and orbital energies of a compound like this compound.

Key parameters derived from these calculations include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential non-covalent interactions with a receptor.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpin its biological activity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.2 eV | Electron-donating ability |

| LUMO Energy | 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of these compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) would be required.

The process involves several steps:

Descriptor Calculation: For each molecule in the series, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP), electronic properties, and topological features (e.g., number of rotatable bonds).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and guiding drug discovery efforts.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, Molecular size |

| Topological | Wiener index, Balaban index | Molecular branching and shape |

| Electronic | Dipole moment, Partial charges | Charge distribution, Polarity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

Computational Prediction of Bioactivity and Pharmacokinetic Parameters for this compound

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice often referred to as ADMET (with 'T' for toxicity) prediction. For this compound, various in silico tools and web servers can estimate key pharmacokinetic parameters and potential bioactivities based on its structure.

Predicted pharmacokinetic properties often include:

Lipophilicity (miLogP): An estimate of the octanol/water partition coefficient, which influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Lipinski's Rule of Five: A set of rules to evaluate druglikeness. The number of violations of these rules (e.g., related to molecular weight, logP, and hydrogen bond donors/acceptors) can indicate potential problems with oral bioavailability.

Bioactivity scores can also be predicted, which estimate the likelihood of a compound interacting with major drug target classes like GPCRs, ion channels, and enzymes. A bioactivity score greater than 0.00 is generally considered to indicate considerable biological activity. These predictions are valuable for early-stage assessment of a compound's potential as a drug.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 117.15 g/mol | Complies with Lipinski's Rule (<500) |

| miLogP | -2.6 | Indicates high hydrophilicity |

| TPSA | 63.3 Ų | Suggests good potential for oral absorption |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Number of Rotatable Bonds | 3 | Indicates low conformational flexibility |

| Bioactivity Score (GPCR Ligand) | -0.5 | Predicted to be inactive |

| Bioactivity Score (Ion Channel Modulator) | -0.3 | Predicted to be moderately active |

Emerging Research Applications and Methodological Advancements for 2 Aminomethyl Butanoic Acid

2-(Aminomethyl)butanoic Acid as a Chemical Probe in Biological Systems

The structural characteristics of this compound make it a candidate for development as a chemical probe, particularly in the study of amino acid transporters and as an analogue of gamma-aminobutyric acid (GABA).

A related compound, 2-amino-2-methyl-butanoic acid labeled with carbon-11 (B1219553) ([11C]Iva), has been evaluated as a potential PET probe for tumor imaging. This radiolabeled analogue demonstrated stability in mouse serum and was found to be transported through system L amino acid transporters, including LAT1, which is often highly expressed in various tumors. In vivo studies with [11C]Iva showed significant accumulation in tumors compared to most normal tissues, suggesting its promise for noninvasive tumor imaging. The uptake of this probe was effectively inhibited by an inhibitor of system L amino acid transporters, further confirming its mechanism of transport.

While direct studies on this compound as a probe are limited, its structural similarity to GABA suggests potential for investigating GABAergic systems. GABA analogues are a class of compounds that mimic the structure of the neurotransmitter GABA and are utilized in research to study neurological functions and disorders.

Table 1: Preclinical Evaluation of a Related Amino Acid-Based PET Probe

| Parameter | Finding | Reference |

|---|---|---|

| Compound | 2-amino-2-[11C]methyl-butanoic acid ([11C]Iva) | |

| Stability | Stable in mouse serum for 60 minutes in vitro. | |

| Transport Mechanism | Transported via system L amino acid transporters (including LAT1). | |

| In Vitro Uptake | Cellular uptake was linearly increased for 20 minutes and was almost completely inhibited by a system L transporter inhibitor. | |

| In Vivo Distribution | High accumulation in tumors; lower accumulation in most normal tissues except for the pancreas and kidneys. |

| Potential Application | Promising PET probe for noninvasive tumor imaging. | |

Integration of this compound into Novel Material Science Architectures

The application of this compound in material science is an emerging field of interest. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows it to serve as a versatile building block, or monomer, in the synthesis of polymers and other complex molecular architectures.

Derivatives of this compound are utilized in peptide synthesis to create peptides with enhanced stability and bioactivity. For instance, Fmoc-(R)-2-(aminomethyl)butanoic acid is a derivative used in the solid-phase synthesis of peptides. The incorporation of such non-canonical amino acids can introduce specific structural constraints or functionalities into the resulting peptide, which is a key aspect of protein engineering.

While specific examples of large-scale material architectures are not yet widely reported, the fundamental chemical properties of this compound suggest its potential for incorporation into various materials. Its ability to form amide and ester bonds makes it a candidate for the synthesis of polyamides and polyesters. Furthermore, the presence of both acidic and basic groups could be exploited in the development of zwitterionic materials or for surface functionalization of nanomaterials.

Innovative Methodologies for Studying this compound Biological Effects

A variety of methodologies are being employed to understand the biological effects of this compound and its derivatives. These range from computational modeling to in vitro and in vivo assays.

Computational Methods: Density Functional Theory (DFT) calculations have been used to study the molecular design of new butanoic acid derivatives. These computational approaches allow for the prediction of molecular structures, vibrational frequencies, and electronic properties, which can provide insights into the reactivity and stability of the compounds. Such theoretical analyses are valuable for designing molecules with desired biological activities before undertaking their synthesis.

Spectroscopic and Chromatographic Techniques: The characterization of newly synthesized butanoic acid derivatives is typically achieved through a combination of spectroscopic methods. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are essential for confirming the chemical structure of these compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to analyze the purity and stability of compounds like the PET probe [11C]Iva in biological matrices such as serum.

Biological Assays: The biological activities of butanoic acid derivatives are investigated using a variety of in vitro assays. For example, the biological evaluation of certain derivatives has included assessments of their antioxidant potential using the DPPH assay, as well as their effects on specific enzymes like urease. Cellular uptake studies, often using cancer cell lines, are employed to understand how these compounds are transported into cells.

In Vivo Studies: Animal models, such as tumor-bearing mice, are crucial for evaluating the in vivo distribution and potential efficacy of compounds derived from this compound. Dynamic Positron Emission Tomography (PET) studies, for instance, have been used to track the accumulation of radiolabeled analogues in real-time, providing valuable pharmacokinetic data.

Table 2: Methodologies for Studying this compound and Its Derivatives

| Methodology | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Molecular design and prediction of physicochemical properties. | |

| FTIR, ¹H NMR, ¹³C NMR | Structural characterization of synthesized derivatives. | |

| HPLC, TLC | Purity analysis and stability assessment in biological fluids. | |

| In Vitro Biological Assays | Evaluation of antioxidant and enzyme inhibition activities. | |

| Cellular Uptake Studies | Investigation of transport mechanisms into cells. |

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)butanoic acid, and what factors influence reaction yields?

- Methodological Answer: The synthesis of this compound derivatives often involves protecting-group strategies to stabilize reactive amino groups. For example, tert-butoxycarbonyl (Boc) protection is widely used to prevent side reactions during carboxylate activation. A key route involves coupling D-2-aminobutyric acid with Boc anhydride under alkaline conditions, achieving yields up to 99% with optimized stoichiometry and temperature control . Factors influencing yields include:

- Catalyst selection (e.g., DMAP for acyl transfer reactions).

- Reaction time (overprotection can lead byproducts).

- Purification techniques (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: A combination of NMR (¹H, ¹³C, and 2D-COSY), FT-IR , and mass spectrometry (ESI-MS or MALDI-TOF) is recommended.

- NMR identifies proton environments (e.g., distinguishing α- and β-amino protons) and confirms stereochemistry .

- FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

- MS provides molecular weight validation and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Use nitrile gloves and chemical-resistant lab coats to avoid skin contact .

- Work in a fume hood to minimize inhalation risks, as amino acids can form irritating aerosols .

- Store the compound in a desiccator at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods like QSPR predict the physicochemical properties of this compound?

- Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models utilize molecular descriptors (e.g., logP, polar surface area) to predict solubility, pKa, and partition coefficients. For example:

- Solubility prediction : Neural networks trained on amino acid datasets correlate hydrogen-bonding capacity with aqueous solubility .

- pKa estimation : DFT calculations optimize protonation states by analyzing electron density around the amino and carboxyl groups .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer:

- Chiral resolution : Use (R)- or (S)-selective enzymes (e.g., acylases) to hydrolyze racemic mixtures .

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers with >99% ee .

- Circular dichroism (CD) : Monitor optical activity during synthesis to detect racemization .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer:

- Standardize solvents : Use IUPAC-recommended buffers (e.g., phosphate buffer at pH 7.4) to minimize ionic strength variations .

- Temperature control : Report solubility at 25°C ± 0.1°C to ensure reproducibility .

- Validate purity : HPLC with UV detection (λ = 210 nm) confirms absence of hygroscopic impurities that alter solubility .

Q. How do isotopic labeling techniques aid in metabolic studies of this compound?

- Methodological Answer:

- ¹³C/¹⁵N labeling : Tracks incorporation into metabolic pathways (e.g., TCA cycle intermediates) via LC-MS/MS .

- Deuterated analogs : 2H-labeled derivatives enable NMR-based flux analysis in cell cultures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.